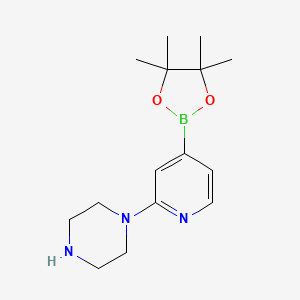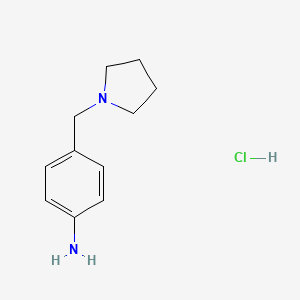
4-(Pyrrolidin-1-ylmethyl)aniline hydrochloride
Overview
Description
4-(Pyrrolidin-1-ylmethyl)aniline hydrochloride is a research chemical . It has an empirical formula of C11H18Cl2N2 and a molecular weight of 249.18 . The compound is part of a class of nitrogen heterocycles known as pyrrolidines, which are widely used by medicinal chemists to develop compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring attached to an aniline group via a methylene bridge . The SMILES string for this compound is NC(C=C1)=CC=C1CN2CCCC2.[H]Cl.[H]Cl .Physical And Chemical Properties Analysis
This compound is a solid . Its empirical formula is C11H18Cl2N2 and it has a molecular weight of 249.18 .Mechanism of Action
4-(Pyrrolidin-1-ylmethyl)aniline hydrochloride acts as a nucleophile, meaning that it reacts with electrophiles to form a new bond. This is due to the presence of a lone pair of electrons on the nitrogen atom, which can be donated to the electrophile. This reaction can occur with a variety of electrophiles, including acids, bases, and other organic compounds.
Biochemical and Physiological Effects
This compound can act as an enzyme inhibitor, meaning that it can block the activity of enzymes. This can be used to study the function of enzymes in biochemical and physiological processes. In addition, this compound can act as a substrate for certain enzymes, meaning that it can be used to study the catalytic activity of the enzyme.
Advantages and Limitations for Lab Experiments
4-(Pyrrolidin-1-ylmethyl)aniline hydrochloride has several advantages for use in laboratory experiments. It is insoluble in water, meaning that it can be used in aqueous solutions without the risk of contamination. It is also relatively stable, meaning that it can be stored for long periods of time without significant degradation. However, it is toxic, so it should be handled with caution.
Future Directions
There are several potential future directions for research involving 4-(Pyrrolidin-1-ylmethyl)aniline hydrochloride. It could be used to study the mechanism of action of other enzymes and to synthesize new compounds for use in pharmaceuticals. In addition, it could be used to study the effects of drugs on biochemical and physiological processes, such as inflammation and cellular metabolism. Finally, it could be used to study the structure and function of proteins and other biomolecules.
Scientific Research Applications
4-(Pyrrolidin-1-ylmethyl)aniline hydrochloride has a wide range of applications in scientific research. It is used as a reagent in the synthesis of various organic compounds, such as amines, nitriles, esters, and ethers. It is also used to study biochemical and physiological processes, such as enzyme kinetics and protein folding. In addition, it is used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs and antibiotics.
properties
IUPAC Name |
4-(pyrrolidin-1-ylmethyl)aniline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2.ClH/c12-11-5-3-10(4-6-11)9-13-7-1-2-8-13;/h3-6H,1-2,7-9,12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEAQNMHHJOVWQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=C(C=C2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



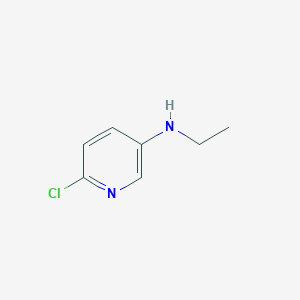
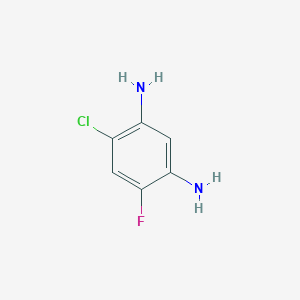
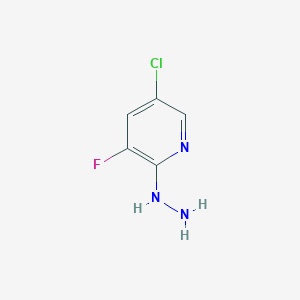
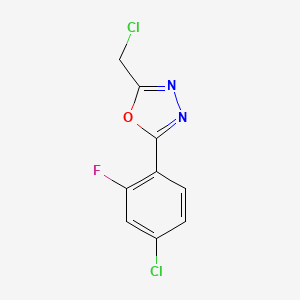

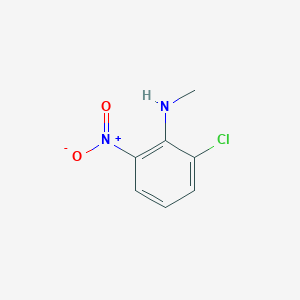
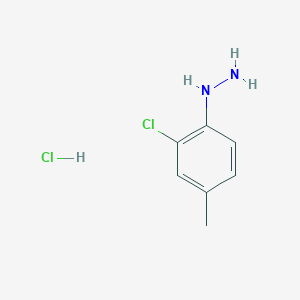
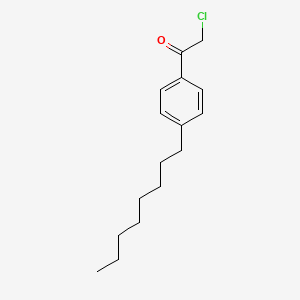
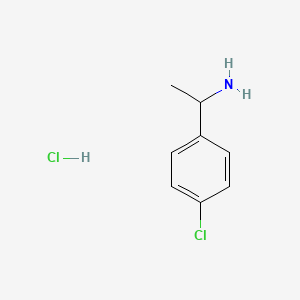
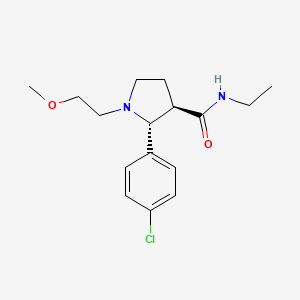
![2-[(4-Chlorophenyl)thio]ethanamine hydrochloride](/img/structure/B3024124.png)


